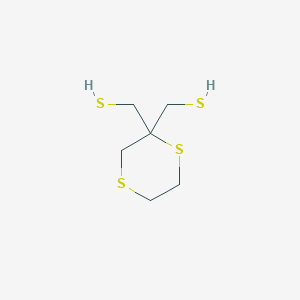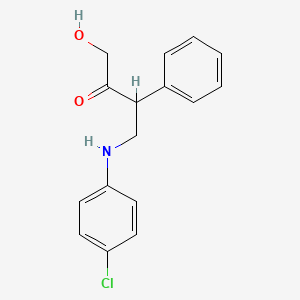
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one is an organic compound that features a chloroaniline group attached to a hydroxyphenylbutanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one typically involves the reaction of 4-chloroaniline with a suitable ketone precursor under controlled conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 4-chloroaniline is reacted with a phenylbutanone derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: A simpler compound with a similar chloroaniline group but lacking the hydroxyphenylbutanone backbone.
4-(4-Substituted-anilino)quinoline derivatives: Compounds with similar aniline groups but different core structures, often used in medicinal chemistry.
Uniqueness
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenylbutanone backbone allows for additional interactions and modifications compared to simpler aniline derivatives .
Propriétés
Numéro CAS |
918785-07-6 |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
4-(4-chloroanilino)-1-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H16ClNO2/c17-13-6-8-14(9-7-13)18-10-15(16(20)11-19)12-4-2-1-3-5-12/h1-9,15,18-19H,10-11H2 |
Clé InChI |
PCFIHBWVXSMKBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)Cl)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
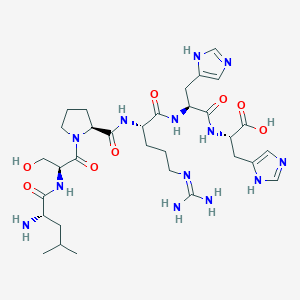
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
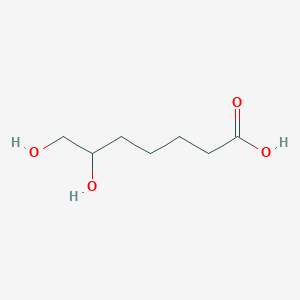
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
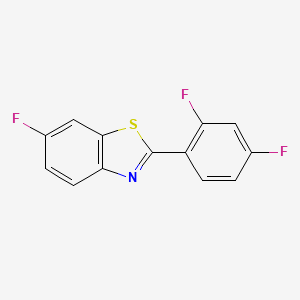


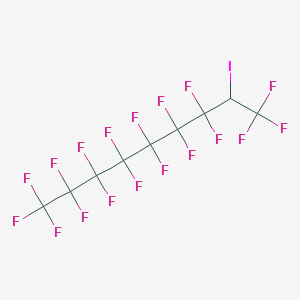
![Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate](/img/structure/B14193869.png)
